molecular formula C28H22ClN3OS B11496192 3-(2-chlorophenyl)-2-[(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanyl)methyl]quinazolin-4(3H)-one

3-(2-chlorophenyl)-2-[(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanyl)methyl]quinazolin-4(3H)-one

Cat. No.: B11496192
M. Wt: 484.0 g/mol
InChI Key: IVMAFFAVKYQHGT-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.

    Attachment of the Tetrahydrophenanthridinylsulfanyl Group: This step could involve a nucleophilic substitution reaction where the sulfanyl group is attached to the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts can be used to increase the reaction rate and selectivity.

    Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Phenanthridinylsulfanyl Compounds: Compounds with similar sulfanyl groups attached to different cores.

Uniqueness

3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H22ClN3OS

Molecular Weight

484.0 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanylmethyl)quinazolin-4-one

InChI

InChI=1S/C28H22ClN3OS/c29-22-13-5-8-16-25(22)32-26(30-24-15-7-4-12-21(24)28(32)33)17-34-27-20-11-2-1-9-18(20)19-10-3-6-14-23(19)31-27/h3-8,10,12-16H,1-2,9,11,17H2

InChI Key

IVMAFFAVKYQHGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6Cl

Origin of Product

United States

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